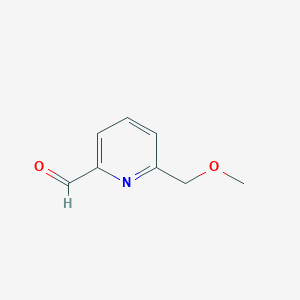

6-(Methoxymethyl)picolinaldehyde

Description

BenchChem offers high-quality 6-(Methoxymethyl)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methoxymethyl)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(methoxymethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXLNKNAMXTHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651841 | |

| Record name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890904-66-2 | |

| Record name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Methoxymethyl)pyridine-2-carbaldehyde: A Technical Guide for Advanced Synthesis

This document serves as an in-depth technical guide on 6-(Methoxymethyl)pyridine-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide provides comprehensive data on its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven insights.

Section 1: Core Compound Identity and Properties

6-(Methoxymethyl)pyridine-2-carbaldehyde, also known as 6-(Methoxymethyl)picolinaldehyde, is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group and a methoxymethyl substituent on the pyridine scaffold makes it a valuable precursor for constructing more complex molecular architectures, particularly in the realm of pharmaceutical research.[1]

Chemical Identifiers

The unique identity of this compound is established by its CAS (Chemical Abstracts Service) number and other standard chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 890904-66-2 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Synonyms | 6-(Methoxymethyl)picolinaldehyde, 6-(Methoxymethyl)-2-pyridinecarboxaldehyde | [2][3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. While extensive experimental data for this specific molecule is not broadly published, predicted values from reliable chemical databases provide a strong baseline for laboratory work.

| Property | Predicted Value | Source |

| Boiling Point | 218.4 ± 30.0 °C | [2] |

| Density | 1.132 ± 0.06 g/cm³ | [2] |

| pKa (Conjugate Acid) | 3.13 ± 0.10 | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Note: These properties are predicted by computational models and should be used as estimates. Experimental verification is recommended.

Section 2: Synthesis and Mechanism

Proposed Synthetic Workflow

A plausible and efficient route starts from a commercially available substituted picoline. The rationale behind this multi-step synthesis is to introduce the aldehyde functionality through a carefully controlled oxidation, a common and reliable transformation in heterocyclic chemistry.

Detailed Experimental Protocol (General Method)

This protocol is a representative procedure adapted from standard organic synthesis methodologies for analogous compounds.

Step 1: Bromination of the 2-Methyl Group

-

To a solution of 2-methyl-6-(methoxymethyl)pyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature, filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-6-(methoxymethyl)pyridine, which can be carried forward or purified by column chromatography.

-

Causality: Free-radical bromination with NBS is selective for the benzylic-like methyl group of the picoline, initiating the functionalization pathway.

-

Step 2: Oxidation to the Aldehyde

-

Dissolve the crude 2-(bromomethyl)-6-(methoxymethyl)pyridine in a suitable solvent like DMSO.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq).

-

Heat the mixture to 100-120°C for 2-4 hours (Sommelet reaction conditions) or use alternative oxidation methods like the Kornblum oxidation.

-

Monitor the reaction for the formation of the aldehyde.

-

Causality: This step converts the bromide to the aldehyde. The Sommelet reaction is a classic method for this transformation on benzylic-type halides.

-

Step 3: Workup and Purification

-

After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain pure 6-(Methoxymethyl)pyridine-2-carbaldehyde.

Section 3: Reactivity and Applications in Drug Discovery

The chemical behavior of 6-(Methoxymethyl)pyridine-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde carbon and the coordinating ability of the pyridine nitrogen.

Key Chemical Reactions

-

Reductive Amination: The aldehyde readily reacts with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines, a common scaffold in medicinal chemistry.

-

Wittig and Horner-Wadsworth-Emmons Reactions: It can undergo olefination reactions to form vinyl-pyridines, which are precursors for a variety of other functional groups.

-

Condensation Reactions: It serves as a substrate for condensation with active methylene compounds and hydrazines to form Schiff bases and hydrazones. These products are often investigated for their biological activities, including as thiosemicarbazones with antitumor properties.[4]

-

Ligand Synthesis: The pyridine nitrogen and the aldehyde oxygen can act as a bidentate chelate, forming stable complexes with various transition metals.[5]

Role as a Pharmaceutical Building Block

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure. Substituted pyridine aldehydes, like the title compound, are critical intermediates for introducing diversity and functionality into potential drug candidates.

While specific examples citing CAS 890904-66-2 are emerging, its structural motifs are found in compounds explored for various therapeutic areas. For instance, pyridine-2-carboxaldehyde derivatives are precursors to potent antineoplastic agents.[4] The methoxymethyl group can modulate solubility and metabolic stability, making it an attractive modification for optimizing drug-like properties.

Section 4: Safety, Handling, and Storage

As a research chemical, 6-(Methoxymethyl)pyridine-2-carbaldehyde requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like 6-methoxy-2-pyridinecarboxaldehyde (CAS 54221-96-4) provides a strong basis for a risk assessment.[6]

Hazard Identification (Inferred)

-

Acute Toxicity: May be harmful if swallowed (Acute Tox. 4 Oral).[6]

-

Skin Irritation: Causes skin irritation (Skin Irrit. 2).[6]

-

Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[6]

-

Sensitization/Respiratory: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause respiratory irritation (STOT SE 3).[6]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains or waterways.

References

-

ChemDB. 890904-66-2 CAS Database. Available from: [Link]

-

PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. RSC Publishing. Available from: [Link]

-

Agilent. Safety Data Sheet. Available from: [Link]

-

PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]

-

National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....

-

PubChem. 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 890904-66-2 | CAS数据库 [m.chemicalbook.com]

- 3. 6-(Methoxymethyl)pyridine-2-carbaldehyde - CAS:890904-66-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 6-メトキシ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 6-(Methoxymethyl)picolinaldehyde

Abstract

6-(Methoxymethyl)picolinaldehyde is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde on the pyridine ring and a methoxymethyl substituent, renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, validated synthetic and analytical protocols, and established applications, with a particular focus on its role in the development of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource.

Introduction: Strategic Importance in Synthesis

Substituted pyridines are a cornerstone of modern pharmaceutical development, owing to their presence in a vast array of biologically active compounds. Among these, 6-(Methoxymethyl)picolinaldehyde has emerged as a particularly valuable synthon. The aldehyde group at the 2-position serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Concurrently, the 6-methoxymethyl group can influence the molecule's steric and electronic properties, as well as provide a site for further functionalization or act as a key pharmacophoric element.

The strategic importance of this compound lies in its ability to act as a precursor to more complex molecules, often reducing the number of synthetic steps and improving overall efficiency in the discovery and development of new chemical entities. Its utility is evident in its application as an intermediate in the synthesis of a range of biologically active molecules, although specific, high-profile "discovery" papers for the compound itself are not as prevalent as its appearance in the patent literature for various pharmaceutical agents.

Physicochemical & Structural Characteristics

A thorough understanding of the fundamental properties of a reagent is critical for its effective use in experimental design. The key physicochemical data for 6-(Methoxymethyl)picolinaldehyde are summarized below. Note that this compound is an isomer of the more commonly documented 6-Methoxypyridine-2-carbaldehyde and shares the same molecular formula and weight, but differs in the connectivity of the oxygen atom.

| Property | Value | Source(s) |

| IUPAC Name | 6-(Methoxymethyl)pyridine-2-carbaldehyde | N/A |

| Synonyms | 6-(Methoxymethyl)picolinaldehyde | N/A |

| CAS Number | 108365-79-5 | N/A |

| Molecular Formula | C₈H₉NO₂ | N/A |

| Molecular Weight | 151.16 g/mol | N/A |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Boiling Point | Data not consistently available; related isomers have B.P. of 103-104 °C at 20 mmHg.[1] | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethanol, Ethyl Acetate).[2] | [2] |

Note: Experimental data for this specific isomer can be limited. Data for the related isomer 6-Methoxy-2-pyridinecarboxaldehyde (CAS 54221-96-4) is often used as a reference point.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 6-(Methoxymethyl)picolinaldehyde.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a singlet for the aldehyde proton (CHO) typically downfield, distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons (CH₂), and a singlet for the methoxy protons (OCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information on the carbon framework. Key signals would include the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 6-(Methoxymethyl)picolinaldehyde, the expected molecular ion peak [M+H]⁺ would be observed at m/z 152.1.

Synthesis & Purification Protocols

The synthesis of 6-(Methoxymethyl)picolinaldehyde typically involves the oxidation of the corresponding primary alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. This transformation is a common and critical step in organic synthesis.

Oxidation of (6-(methoxymethyl)pyridin-2-yl)methanol

Causality Behind Experimental Choices: The selection of an oxidizing agent is crucial. Mild oxidizing agents like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) are often preferred to avoid over-oxidation to the carboxylic acid. MnO₂ is a heterogeneous reagent, which simplifies workup as it can be removed by filtration. The choice of solvent is also important; chlorinated solvents like dichloromethane (DCM) are common as they are relatively inert and solubilize the starting material and product well.

Self-Validating System: The protocol's integrity is maintained by in-process monitoring using Thin Layer Chromatography (TLC). The reaction is deemed complete when the starting alcohol spot is no longer visible by TLC. Purification by column chromatography ensures the isolation of the desired aldehyde from unreacted starting material and any byproducts.

Experimental Protocol:

-

Setup: To a solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated Manganese Dioxide (MnO₂, 5-10 eq).

-

Reaction: Stir the resulting suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure 6-(Methoxymethyl)picolinaldehyde.

Caption: Workflow for the synthesis of 6-(Methoxymethyl)picolinaldehyde.

Reactivity and Applications in Drug Development

The dual functionality of 6-(Methoxymethyl)picolinaldehyde makes it a versatile intermediate in the synthesis of complex, biologically active molecules.

Key Chemical Transformations

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to form a new amine. This is a powerful method for introducing nitrogen-containing substituents.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the formation of alkenes, providing a route to extend carbon chains.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

Heterocycle Formation: The aldehyde can serve as an electrophilic partner in condensation reactions to form various heterocyclic rings, such as pyridines, pyrimidines, or imidazoles, which are common scaffolds in medicinal chemistry.

Role as a Pharmaceutical Intermediate

While specific drug candidates synthesized directly from 6-(Methoxymethyl)picolinaldehyde are often proprietary, its structural motifs are present in compounds targeting a range of biological pathways. For instance, related picolinaldehydes serve as key intermediates in the synthesis of inhibitors for enzymes like phosphodiesterases (PDEs) or kinases, which are crucial targets in therapeutic areas such as oncology, inflammation, and central nervous system (CNS) disorders.[3] The methoxymethyl group can play a role in modulating solubility, metabolic stability, or binding interactions within a target protein.

Caption: Major reaction pathways for 6-(Methoxymethyl)picolinaldehyde.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: Based on related aldehydes, this compound should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this chemical.[1]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-(Methoxymethyl)picolinaldehyde stands as a potent and versatile tool in the arsenal of the synthetic and medicinal chemist. Its defined physicochemical properties, coupled with its predictable reactivity, allow for its strategic incorporation into complex synthetic routes. This guide has provided a foundational overview, from its core characteristics and synthesis to its functional applications, to empower researchers in leveraging this valuable intermediate for the advancement of chemical and pharmaceutical sciences.

References

-

6-Methoxy-3-pyridinecarboxaldehyde. Pipzine Chemicals. Available at: [Link]

-

6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576. PubChem. Available at: [Link]

-

6-Methoxy-2-pyridinecarboxaldehyde, 97%. Sigma-Aldrich (SLS). Available at: [Link]

Sources

- 1. 6-甲氧基-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Methoxy-3-pyridinecarboxaldehyde | Properties, Uses, Safety, Supplier Info & SDS | Buy High Purity 6-Methoxy Nicotinaldehyde China [pipzine-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 6-(Methoxymethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxymethyl)picolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with a reactive aldehyde at the 2-position and a methoxymethyl group at the 6-position, presents a versatile scaffold for the synthesis of novel bioactive compounds.[3] The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the substituents offer opportunities for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the structural elucidation and characterization of this important building block.

Synthesis and Purification

The synthesis of 6-(Methoxymethyl)picolinaldehyde can be achieved through the oxidation of the corresponding alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. A common and efficient method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent like dichloromethane (DCM) or chloroform.

Synthetic Workflow

Caption: Synthetic pathway for 6-(Methoxymethyl)picolinaldehyde.

Experimental Protocol: Synthesis

-

To a stirred solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 6-(Methoxymethyl)picolinaldehyde can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column pre-equilibrated with the chosen eluent system.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6-(Methoxymethyl)picolinaldehyde as a solid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized 6-(Methoxymethyl)picolinaldehyde.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of the protons in the molecule. The expected ¹H NMR spectrum of 6-(Methoxymethyl)picolinaldehyde in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8-8.0 | m | 2H | Pyridine ring protons |

| ~7.4-7.6 | m | 1H | Pyridine ring proton |

| ~4.6 | s | 2H | Methylene protons (-CH₂-) |

| ~3.4 | s | 3H | Methyl protons (-OCH₃) |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the purity of the sample. The data presented is based on typical values for similar picolinaldehyde derivatives.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected ¹³C NMR spectrum of 6-(Methoxymethyl)picolinaldehyde would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | Aldehyde carbon (C=O) |

| ~160 | Pyridine ring carbon (C-6) |

| ~152 | Pyridine ring carbon (C-2) |

| ~137 | Pyridine ring carbon |

| ~125 | Pyridine ring carbon |

| ~120 | Pyridine ring carbon |

| ~74 | Methylene carbon (-CH₂-) |

| ~59 | Methoxyl carbon (-OCH₃) |

Note: This is a predicted spectrum based on the analysis of related structures. Experimental verification is necessary for precise assignments.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of 6-(Methoxymethyl)picolinaldehyde would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet)[7] |

| ~1700-1720 | Strong | Aldehyde C=O stretch[8] |

| ~1580-1600 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1100-1150 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6-(Methoxymethyl)picolinaldehyde (C₈H₉NO₂), the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 151.16.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery

Substituted picolinaldehydes, including 6-(Methoxymethyl)picolinaldehyde, are valuable intermediates in the synthesis of various pharmaceutical agents.[10] Their utility stems from the versatility of the aldehyde group, which can be readily transformed into a wide range of other functional groups, allowing for the construction of diverse molecular libraries for screening against various biological targets.[1][3] The pyridine scaffold itself is a key component of many approved drugs.

Conclusion

The structural elucidation and characterization of 6-(Methoxymethyl)picolinaldehyde are crucial steps in its application as a building block in organic synthesis and drug discovery. A combination of spectroscopic methods, including NMR, IR, and mass spectrometry, provides a comprehensive and unambiguous confirmation of its chemical structure and purity. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important heterocyclic compound.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- The Royal Society of Chemistry. (n.d.). NMR Katalog [M(L)].

- ChemicalBook. (n.d.). 6-(Methoxymethyl)picolinaldehyde synthesis.

- PubChem. (n.d.). 2-Pyridinecarboxaldehyde.

- PubChem. (n.d.). 6-Methoxypyridine-3-carbaldehyde.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

- (n.d.). Table of Characteristic IR Absorptions.

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

- NIST. (n.d.). 2-Pyridinecarboxaldehyde.

- BenchChem. (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to 6-Morpholinonicotinaldehyde: Discovery, Synthesis, and Applications.

- CymitQuimica. (n.d.). 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde.

- Chemistry LibreTexts. (2022). Infrared (IR) Spectroscopy.

- BenchChem. (n.d.). 6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery.

- (n.d.). IR Spectrum and Characteristic Absorption Bands.

- PubMed. (2012). Determination of structural and vibrational properties of 6-quinolinecarboxaldehyde using FT-IR, FT-Raman and dispersive-Raman experimental techniques and theoretical HF and DFT (B3LYP) methods.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of p-Tolualdehyde and Its Derivatives.

- Santa Cruz Biotechnology. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinecarboxaldehyde.

- ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde, 6-methoxy-5-methyl- (9CI)(123506-65-0) 1H NMR.

- PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.

- Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde.

- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Fisher Scientific. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America.

- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarboxaldehyde.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.

- CAS. (n.d.). 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

The Strategic Synthesis and Application of Substituted Picolinaldehydes in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Picolinaldehydes, or pyridine-2-carboxaldehydes, and their substituted derivatives represent a critical class of heterocyclic compounds that serve as versatile precursors and key structural motifs in medicinal chemistry and drug discovery.[1][2] Their unique electronic properties and ability to participate in a wide array of chemical transformations make them indispensable building blocks for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the core synthetic strategies for accessing substituted picolinaldehydes, delves into the mechanistic rationale behind these methods, and explores their significant applications in the development of novel therapeutic agents. Detailed experimental protocols and visual workflows are presented to offer actionable insights for researchers in the field.

Introduction: The Enduring Significance of the Picolinaldehyde Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to enhance aqueous solubility, act as a bioisostere for benzene and other rings, and engage in crucial hydrogen bonding interactions with biological targets.[2] Among the various functionalized pyridines, picolinaldehydes stand out due to the reactivity of the aldehyde group, which serves as a gateway for constructing diverse molecular architectures.[1]

The aldehyde functional group can readily undergo nucleophilic attack, most notably by amines to form Schiff bases, which are important bidentate ligands in coordination chemistry.[1] This reactivity is harnessed in drug design to create molecules that can interact with biological systems in highly specific ways. For instance, 2-formylpyridine is a key precursor in the production of the drug pralidoxime.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Consequently, the development of efficient and versatile methods for the synthesis of substituted picolinaldehydes is a paramount objective in contemporary organic and medicinal chemistry.[3][4]

Foundational Synthetic Strategies for Picolinaldehyde Derivatives

The synthesis of substituted picolinaldehydes can be broadly categorized into two primary approaches: the oxidation of corresponding methyl or hydroxymethylpyridines and the functional group transformation of other pyridine derivatives. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule.

Oxidation of 2-Methyl and 2-Hydroxymethylpyridines: A Direct Approach

The most common and direct route to picolinaldehydes involves the oxidation of the corresponding 2-methylpyridines (picolines) or 2-pyridinemethanols.[1] This approach is conceptually straightforward but requires careful selection of the oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid.[5][6]

Diagram 1: General Oxidation Pathways to Picolinaldehydes

Caption: Oxidation routes to substituted picolinaldehydes.

A variety of oxidizing agents have been employed for this transformation, each with its own set of advantages and limitations.

-

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for the oxidation of primary alcohols to aldehydes.[7][8] They are generally effective but generate stoichiometric amounts of chromium waste, which poses environmental concerns.[5]

-

Swern and Related Oxidations: The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and highly efficient method for converting primary alcohols to aldehydes.[7] A key advantage is the avoidance of heavy metals.

-

Selenium Dioxide (SeO₂): This reagent is particularly useful for the direct oxidation of the methyl group of 2-picoline to the corresponding aldehyde.[9] However, selenium compounds are toxic and require careful handling.

-

Catalytic Aerobic Oxidation: Modern, greener approaches focus on the use of catalytic amounts of transition metals (e.g., copper, ruthenium) or metal-free systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a terminal oxidant, often air or oxygen.[10] These methods are more environmentally benign and atom-economical.

Table 1: Comparison of Common Oxidation Methods for Picolinaldehyde Synthesis

| Oxidation Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| PCC/PDC Oxidation | 2-Hydroxymethylpyridine | Pyridinium chlorochromate or dichromate | High yields, well-established | Toxic chromium waste, acidic conditions |

| Swern Oxidation | 2-Hydroxymethylpyridine | DMSO, oxalyl chloride, triethylamine | Mild conditions, high yields, metal-free | Foul-smelling byproducts, requires low temperatures |

| Selenium Dioxide Oxidation | 2-Methylpyridine | SeO₂ | Direct oxidation of methyl group | Toxic and volatile selenium compounds |

| TEMPO-Catalyzed Oxidation | 2-Hydroxymethylpyridine | TEMPO, NaOCl | Catalytic, mild conditions, environmentally friendly | Can be substrate-dependent |

| Photocatalysis | 2-Hydroxymethylpyridine | TiO₂, Cu²⁺, light | Green, uses light as energy source, aqueous conditions | May have lower selectivity for some substrates |

A recent development in this area is the use of sacrificial TiO₂ photocatalysis in the presence of cupric ions to convert pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids in aqueous solution under artificial sunlight.[11] This method offers a green and innovative approach to producing these valuable compounds.[11]

Functional Group Interconversion: A Versatile Alternative

The reduction of picolinonitriles (2-cyanopyridines) or derivatives of picolinic acid (pyridine-2-carboxylic acid) can provide access to picolinaldehydes.

-

Reduction of Nitriles: Picolinonitriles can be reduced to the corresponding imine, which is then hydrolyzed to the aldehyde. A common method involves the use of a Grignard reagent to form an intermediate imine, which is then hydrolyzed with aqueous acid to yield a ketone.[12][13][14][15] While this is a powerful tool, careful control of the reaction conditions is necessary to prevent double addition of the Grignard reagent.[14] Alternatively, catalytic hydrogenation can be employed.[16]

-

Reduction of Carboxylic Acid Derivatives: Picolinic acids or their esters can be reduced to the aldehyde. This often requires conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H).

Diagram 2: Synthesis of Picolinaldehydes via Grignard Reaction with Picolinonitrile

Caption: Grignard reaction with a nitrile followed by hydrolysis to yield a ketone.

Recent research has focused on developing more sustainable and efficient methods for synthesizing substituted picolinaldehydes. For example, a metal-free, visible-light-enabled biomimetic aza-6π electrocyclization has been developed for the efficient assembly of diverse pyridines, which can then undergo a tandem Minisci-type reaction to construct polysubstituted picolinaldehydes.[17] This method offers high efficacy and good functional group tolerance under oxidant-free conditions.[17]

Challenges and Key Considerations in Synthesis

The synthesis of substituted picolinaldehydes is not without its challenges. The inherent reactivity of the aldehyde group can lead to side reactions, such as self-condensation or oxidation.[18] The electronic nature of the pyridine ring, which is electron-deficient, can influence the reactivity of both the ring and its substituents. Careful consideration of protecting group strategies is often necessary to mask reactive functionalities during multi-step syntheses. Furthermore, the purification of picolinaldehydes can be complicated by their tendency to be colorless, oily liquids that may darken over time due to impurities.[1]

Applications in Drug Discovery and Development

Substituted picolinaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active compounds. Their derivatives have shown promise in various therapeutic areas.

-

Antiviral and Antineoplastic Agents: Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[9] Several of these compounds have demonstrated significant antineoplastic activity against L1210 leukemia in mice.[9]

-

Antimalarial and Antifungal Activity: Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes have exhibited antimalarial activity.[19] Additionally, certain 5-aryl-cyclopenta[c]pyridine derivatives, synthesized from picolinaldehyde precursors, have shown broad-spectrum fungicidal activities.[20]

-

Targeted Protein Degradation: 2-Pyridinecarboxaldehyde (2-PCA) has recently been identified as a recruitment ligand for the E3 ligase FBXO22, opening new avenues for the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[21]

Table 2: Examples of Biologically Active Compounds Derived from Picolinaldehydes

| Compound Class | Therapeutic Area | Mechanism of Action (if known) | Reference |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Antineoplastic, Antiviral | Inhibition of ribonucleotide reductase | [9] |

| Baylis-Hillman adducts of 2-chloronicotinaldehydes | Antimalarial | Not specified | [19] |

| 5-Aryl-cyclopenta[c]pyridine derivatives | Antiviral, Fungicidal, Insecticidal | Binding to viral receptor proteins | [20] |

| 2-PCA-based PROTACs | Targeted Protein Degradation | Recruitment of FBXO22 E3 ligase | [21] |

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, detailed protocols for two key transformations are provided below.

Protocol 1: Swern Oxidation of a Substituted 2-Hydroxymethylpyridine

Objective: To synthesize a substituted picolinaldehyde from the corresponding 2-hydroxymethylpyridine using a mild, metal-free oxidation.

Materials:

-

Substituted 2-hydroxymethylpyridine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add anhydrous DCM to the flask, followed by anhydrous DMSO. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the cooled solution, ensuring the temperature does not rise above -60 °C. Stir for 15 minutes.

-

Add a solution of the substituted 2-hydroxymethylpyridine in a minimal amount of anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add anhydrous triethylamine to the flask, which will result in the formation of a white precipitate. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude picolinaldehyde.

-

Purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Substituted Picolinyl Ketone via Grignard Reaction with a Picolinonitrile

Objective: To synthesize a substituted picolinyl ketone via the addition of a Grignard reagent to a substituted picolinonitrile.

Materials:

-

Substituted picolinonitrile

-

Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve the substituted picolinonitrile in anhydrous diethyl ether or THF and place it in the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent dropwise from the dropping funnel to the solution of the nitrile.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by flash column chromatography or distillation.

Conclusion and Future Outlook

Substituted picolinaldehydes are undeniably cornerstone molecules in the landscape of modern drug discovery. The synthetic methodologies for their preparation have evolved from classical oxidation reactions to more sophisticated and environmentally conscious catalytic and photochemical approaches. The ongoing development of novel synthetic routes that offer greater efficiency, broader substrate scope, and improved sustainability will continue to be a major focus of research. As our understanding of disease biology deepens, the demand for structurally diverse and functionally optimized picolinaldehyde derivatives will undoubtedly grow, further cementing their role as indispensable tools for the medicinal chemist. The recent discovery of 2-PCA as an E3 ligase recruiter is a testament to the untapped potential of this versatile scaffold and heralds a new era of innovation in the design of novel therapeutics.

References

-

Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., ... & Kumar, B. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1185-1219. [Link]

-

Master Organic Chemistry. (2015, May 21). Alcohol Oxidation Mechanisms, Demystified. [Link]

-

Master Organic Chemistry. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED![Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

Wang, Y., et al. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 16486-16496. [Link]

-

Augugliaro, V., et al. (2020). Production of pyridinecarboxy aldehydes, nicotinic and isonicotinic and picolinic acids by TiO2-sacrificial photocatalysis at ambient conditions and in aqueous solution through artificial solar radiation. Journal of Photochemistry and Photobiology A: Chemistry, 401, 112773. [Link]

-

Narender, P., et al. (2005). Anti-malarial activity of Baylis-Hillman adducts from substituted 2-chloronicotinaldehydes. Bioorganic & Medicinal Chemistry Letters, 15(24), 5378-5381. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

-

Markó, I. E., et al. (1999). A Convenient Method for the Preparation of a Silica Gel Supported TEMPO Catalyst. J. Org. Chem., 64(7), 2433-2439. [Link]

- Sartori, G., et al. (1999). A very simple and efficient procedure for the synthesis of substituted pyridines. Tetrahedron Letters, 40(26), 4785-4786.

-

Khan Academy. (n.d.). Oxidation of alcohols II: Examples. [Link]

-

Reddy, T. J., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(15), 3343-3346. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 69(5), 1547-1555. [Link]

-

Elgemeie, G. H., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Journal of Heterocyclic Chemistry, 55(9), 2051-2063. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Tong, B., et al. (2021). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. Journal of Medicinal Chemistry, 64(16), 12027-12046. [Link]

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

- Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde.

- Google Patents. (2010). Preparation method of 2-pyridine carboxaldehyde.

-

JC2 Webinar. (2021, February 8). Oxidation of Primary Alcohol to Aldehyde. [Link]

-

Saryan, L. A., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(4), 899-907. [Link]

- Podlech, J. (2007).

- Google Patents. (2016). Synthetic method for 2-pyridylaldehyde.

-

CAS Common Chemistry. (n.d.). 6-Bromo-2-pyridinecarboxaldehyde. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

-

Northumbria University Research Portal. (n.d.). Development of novel routes to pyridines. [Link]

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Khan Academy [khanacademy.org]

- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production – ACSGCIPR [acsgcipr.org]

- 19. 3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 20. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(Methoxymethyl)picolinaldehyde: A Technical Guide for Advanced Research

Introduction

6-(Methoxymethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a reactive aldehyde group, a coordinating pyridine nitrogen, and a methoxymethyl substituent, make it a versatile building block for the synthesis of complex molecular architectures, including novel ligands for coordination chemistry and precursors for pharmacologically active agents.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic workflows.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 6-(Methoxymethyl)picolinaldehyde dictates its characteristic spectroscopic signatures. The pyridine ring creates a distinct aromatic system, while the aldehyde, methoxy, and methylene groups each possess unique and identifiable spectroscopic properties.

Diagram 1: Molecular Structure of 6-(Methoxymethyl)picolinaldehyde

Caption: Structure of 6-(Methoxymethyl)picolinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 6-(Methoxymethyl)picolinaldehyde are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show five distinct signals, three in the aromatic region and two in the aliphatic region. The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.1 | Singlet (s) | 1H | CHO | Aldehyde protons typically resonate at highly deshielded values (>9.5 ppm). |

| ~8.0-8.2 | Triplet (t) | 1H | H4 | The central proton of the three contiguous aromatic protons, coupled to H3 and H5. |

| ~7.8-8.0 | Doublet (d) | 1H | H3 or H5 | One of the outer aromatic protons, coupled to H4. |

| ~7.6-7.8 | Doublet (d) | 1H | H5 or H3 | The other outer aromatic proton, coupled to H4. |

| ~4.6 | Singlet (s) | 2H | CH₂ | Methylene protons adjacent to an oxygen and an aromatic ring. |

| ~3.4 | Singlet (s) | 3H | OCH₃ | Methyl protons of the methoxy group. |

Note: The exact chemical shifts and coupling constants for the aromatic protons (H3, H4, H5) will depend on the solvent and may require 2D NMR techniques for unambiguous assignment.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~193 | C=O | Aldehyde carbonyl carbons are highly deshielded. |

| ~160 | C6 | Aromatic carbon bearing the electron-donating methoxymethyl group. |

| ~152 | C2 | Aromatic carbon attached to the electron-withdrawing aldehyde group. |

| ~137 | C4 | Aromatic CH carbon. |

| ~126 | C3 or C5 | Aromatic CH carbon. |

| ~121 | C5 or C3 | Aromatic CH carbon. |

| ~74 | CH₂ | Methylene carbon adjacent to an oxygen atom. |

| ~59 | OCH₃ | Methoxy group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule.[3] The IR spectrum of 6-(Methoxymethyl)picolinaldehyde is expected to be characterized by several key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2900-3000 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700-1720 | C=O stretch | Aldehyde |

| ~1580-1600 | C=C and C=N stretch | Pyridine ring |

| ~1100-1150 | C-O stretch | Ether |

The presence of a strong absorption band around 1700-1720 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde.[4] The characteristic Fermi doublet for the aldehyde C-H stretch is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6-(Methoxymethyl)picolinaldehyde (C₈H₉NO₂), the molecular weight is 151.16 g/mol .

Expected Data:

-

Molecular Ion (M⁺): m/z = 151

-

Major Fragments:

-

m/z = 122 ([M-CHO]⁺): Loss of the formyl radical.

-

m/z = 120 ([M-OCH₃]⁺): Loss of the methoxy radical.

-

m/z = 106 ([M-CH₂OCH₃]⁺): Loss of the methoxymethyl radical.

-

m/z = 78 (Pyridine cation radical): Fragmentation of the side chains.

-

Diagram 2: Predicted Mass Spectrometry Fragmentation of 6-(Methoxymethyl)picolinaldehyde

Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols: A General Workflow

For researchers aiming to acquire experimental data for 6-(Methoxymethyl)picolinaldehyde, the following general protocols are recommended.

NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Acquire ¹H, ¹³C, and, if required, 2D NMR spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5]

IR Spectroscopy (ATR-FTIR)

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC-MS).

-

Acquire the mass spectrum using standard electron ionization (70 eV) conditions.

Diagram 3: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow from synthesis to structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-(Methoxymethyl)picolinaldehyde. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS are grounded in the established principles of chemical spectroscopy and informed by the analysis of closely related structural analogs. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and validate their own experimental findings, thereby accelerating research and development in their respective fields. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of their scientific work.

References

-

SLS. 6-Methoxy-2-pyridinecarboxalde | 662933-5G | SIGMA-ALDRICH. Available at: [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]

-

Dalton Transactions (RSC Publishing). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Available at: [Link]

-

PubChem. 6-Methyl-2-pyridinecarboxaldehyde. Available at: [Link]

-

Chemistry LibreTexts. 8.4: Infrared (IR) Spectroscopy. Available at: [Link]

-

Sunway Pharm Ltd. 6-(Methoxymethyl)pyridine-2-carbaldehyde - CAS:890904-66-2. Available at: [Link]

- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

LookChem. Cas 1569-69-3,Cyclohexyl mercaptan. Available at: [Link]

-

Capot Chemical. Specifications of 6-Methoxy-3-pyridinecarboxaldehyde. Available at: [Link]

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Cyclohexyl mercaptan | 1569-69-3 [chemicalbook.com]

- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 5. parchem.com [parchem.com]

The Strategic Utility of 6-(Methoxymethyl)picolinaldehyde as a Versatile Heterocyclic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, catalysis, and materials science. Among the vast array of functionalized pyridines, 6-(Methoxymethyl)picolinaldehyde stands out as a particularly strategic building block. Its unique trifunctional nature—comprising a pyridine nitrogen for coordination, a reactive aldehyde for diverse chemical transformations, and a methoxymethyl substituent for modulating steric and electronic properties—offers a powerful platform for the rational design of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of 6-(Methoxymethyl)picolinaldehyde, underscoring its role as a cornerstone in the development of novel ligands, catalysts, and therapeutic agents.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery and catalysis. Its presence in numerous FDA-approved drugs highlights its ability to engage in critical interactions with biological targets.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Picolinaldehydes, or pyridine-2-carboxaldehydes, are a particularly useful class of substituted pyridines due to the synthetic versatility of the aldehyde group.[2] This functional group serves as a gateway to a multitude of chemical transformations, including the formation of Schiff bases, reductive aminations, and carbon-carbon bond-forming reactions.[2] 6-(Methoxymethyl)picolinaldehyde further refines this utility by introducing a methoxymethyl group at the 6-position, which can influence the molecule's conformational preferences and electronic landscape.

Synthesis of 6-(Methoxymethyl)picolinaldehyde: A Strategic Approach

The most common and efficient route to 6-(Methoxymethyl)picolinaldehyde involves the selective oxidation of the corresponding alcohol, (6-(methoxymethyl)pyridin-2-yl)methanol. This precursor can be synthesized from commercially available starting materials.

Diagram 1: Synthetic Pathway to 6-(Methoxymethyl)picolinaldehyde

Caption: Synthetic route to 6-(Methoxymethyl)picolinaldehyde.

Experimental Protocol: Synthesis of 6-(Methoxymethyl)picolinaldehyde

Step 1: Synthesis of (6-(Methoxymethyl)pyridin-2-yl)methanol

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine.

-

Add a solution of 2-chloro-6-(methoxymethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating.

-

After the initial exothermic reaction subsides, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

-

Formaldehyde Quench: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of paraformaldehyde (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-(methoxymethyl)pyridin-2-yl)methanol as a colorless oil.

Step 2: Oxidation to 6-(Methoxymethyl)picolinaldehyde

-

Reaction Setup: To a round-bottom flask, add a solution of (6-(methoxymethyl)pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂) (5.0 eq) portion-wise with vigorous stirring. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-(Methoxymethyl)picolinaldehyde.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-(Methoxymethyl)picolinaldehyde as a pale yellow oil.

Table 1: Physicochemical Properties of 6-(Methoxymethyl)picolinaldehyde

| Property | Value |

| CAS Number | 890904-66-2 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Pale yellow oil |

Key Reactions and Synthetic Utility

The aldehyde functionality of 6-(Methoxymethyl)picolinaldehyde is the primary driver of its synthetic versatility, enabling a wide range of transformations.

Schiff Base Formation: A Gateway to Novel Ligands

The condensation of 6-(Methoxymethyl)picolinaldehyde with primary amines readily forms Schiff bases (imines). This reaction is often carried out in a suitable solvent like ethanol or methanol, sometimes with catalytic acid.[3] The resulting Schiff base ligands are excellent chelators for a variety of metal ions, with the pyridine nitrogen and the imine nitrogen acting as coordination sites.[4][5]

Diagram 2: Schiff Base Formation and Metal Complexation

Caption: Formation of Schiff base ligands and their metal complexes.

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Reaction Setup: Dissolve 6-(Methoxymethyl)picolinaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of the desired primary amine (1.0 eq) in ethanol to the aldehyde solution.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reductive Amination: Access to Secondary Amines

Reductive amination provides a direct route to secondary amines from 6-(Methoxymethyl)picolinaldehyde. This one-pot reaction involves the in-situ formation of a Schiff base followed by its reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[1]

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon Chain Extension

These classic olefination reactions allow for the conversion of the aldehyde group into a carbon-carbon double bond, providing a means to extend the carbon framework and introduce further functionality.

Applications in Medicinal Chemistry

The structural motifs accessible from 6-(Methoxymethyl)picolinaldehyde are prevalent in a wide range of biologically active compounds. The ability to readily synthesize diverse libraries of derivatives makes this building block particularly valuable in lead optimization campaigns.

Kinase Inhibitors

The pyridine core is a well-established scaffold for the design of kinase inhibitors. The aldehyde functionality of 6-(Methoxymethyl)picolinaldehyde can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of kinases. For instance, condensation with aminoguanidine can lead to the formation of aminopyrimidine structures, which are common in many kinase inhibitor drugs.[5]

Anticancer Agents

Thiosemicarbazones derived from pyridine-2-carboxaldehydes have demonstrated significant antitumor activity.[6] The mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. The 6-methoxymethyl substituent can be used to modulate the lipophilicity and steric bulk of these compounds, potentially leading to improved efficacy and selectivity.

Applications in Coordination Chemistry and Catalysis

The Schiff base ligands derived from 6-(Methoxymethyl)picolinaldehyde are highly effective in stabilizing a variety of transition metal ions. The resulting metal complexes have shown promise in various catalytic applications.[7]

Oxidation Catalysis

Manganese, cobalt, and copper complexes of pyridine-imine ligands have been investigated as catalysts for a range of oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols. The electronic properties of the ligand, which can be tuned by the substituents on the pyridine ring, play a crucial role in determining the catalytic activity and selectivity.

Asymmetric Catalysis

By employing chiral primary amines in the Schiff base condensation, chiral ligands can be synthesized. The corresponding metal complexes can then be utilized as catalysts in asymmetric transformations, such as asymmetric reductions and carbon-carbon bond-forming reactions.

Conclusion

6-(Methoxymethyl)picolinaldehyde is a highly valuable and versatile heterocyclic building block with broad applications in medicinal chemistry and catalysis. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures with tunable steric and electronic properties. The straightforward synthesis of this compound, coupled with the diverse reactivity of its aldehyde group, ensures its continued importance in the discovery and development of novel functional molecules. As the demand for more sophisticated and targeted therapeutic agents and catalysts grows, the strategic use of well-designed building blocks like 6-(Methoxymethyl)picolinaldehyde will undoubtedly play a pivotal role in advancing these fields.

References

- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic

- Pyridine-2-carbaldehyde. Wikipedia.

- METAL COMPLEXES OF SCHIFF BASES DERIVED FROM QUINOXALINE-2-CARBOXALDE –A PROMISING CANDIDATE IN CATALYSIS, MEDICINE AND M

- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.

- Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. PubMed.

- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.

- selection of an optimal catalyst for the synthesis of 6-Methoxyquinoline-4-carbaldehyde. Benchchem.

- SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE.

- Synthesis and characterization of novel Schiff base ligands.

- Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. Benchchem.

- Synthesis and characterization of novel Schiff base ligands.

- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI.

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

- Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice.

Sources

- 1. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erpublications.com [erpublications.com]

- 3. Synthesis and biological evaluation of (-)-6-O-desmethylcryptopleurine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. schoalrx.com [schoalrx.com]

An In-depth Technical Guide to the Stability and Solubility of 6-(Methoxymethyl)picolinaldehyde

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the stability and solubility of 6-(Methoxymethyl)picolinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reliable data generation.

Introduction to 6-(Methoxymethyl)picolinaldehyde

6-(Methoxymethyl)picolinaldehyde, with the chemical structure C₇H₇NO₂, is a derivative of 2-pyridinecarboxaldehyde.[1] Its structure, featuring a pyridine ring, an aldehyde functional group, and a methoxymethyl substituent, suggests its potential as a versatile synthetic intermediate. The aldehyde group is a key reactive site, making the molecule a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.[2][3] However, the very reactivity of the aldehyde group also raises questions about the compound's chemical stability. A thorough understanding of its stability and solubility is paramount for its effective use in drug discovery and development, as these properties critically influence bioavailability, formulation, and storage.[4][5][6][7]

Part 1: Chemical Stability Assessment

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in-vivo behavior. Forced degradation studies are an essential component of this assessment, providing insights into the potential degradation pathways and the intrinsic stability of the molecule.[8][9][10][11] These studies deliberately subject the compound to stress conditions that are more severe than accelerated stability testing.[10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies for 6-(Methoxymethyl)picolinaldehyde are designed to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[8][12]

Core Principle: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols:

-

Acid and Base Hydrolysis:

-

Prepare a 1 mg/mL solution of 6-(Methoxymethyl)picolinaldehyde in acetonitrile.

-